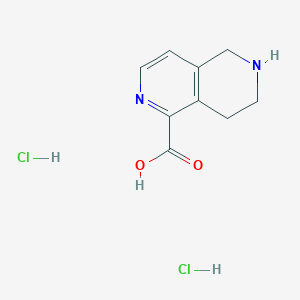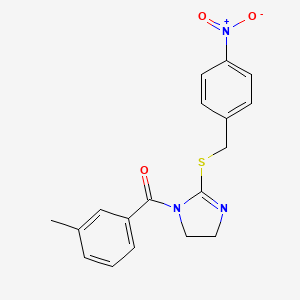
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tolyl group, a nitrobenzyl group, and an imidazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The nitrobenzyl group contains a benzene ring with a nitro group (-NO2) and a benzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl and nitrobenzyl groups. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group is an aryl group, which is a type of organic compound containing a planar arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrobenzyl group could potentially undergo reduction reactions to form an amine. The tolyl group could participate in various organic reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The tolyl group is considered nonpolar and hydrophobic .Mechanism of Action
The mechanism of action of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not well understood. However, studies have shown that the compound targets specific signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. The compound has also been shown to inhibit the expression of COX-2, an enzyme involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and antitumor activities in preclinical studies. The compound has been shown to inhibit the activation of NF-κB and the expression of COX-2, leading to reduced inflammation and tumor growth. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone in lab experiments is its potent anti-inflammatory and antitumor activities. The compound has been shown to exhibit these activities at low concentrations, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research.
Future Directions
There are several future directions for the research of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. One of the directions is to further investigate the mechanism of action of the compound to understand how it targets specific signaling pathways involved in inflammation and cancer. Another direction is to explore the potential use of the compound in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in clinical trials.
Synthesis Methods
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of sodium hydroxide to form 2-((4-nitrobenzyl)thio)imidazolidin-4-one. The intermediate is then reacted with m-tolylmagnesium bromide to form the desired compound.
Scientific Research Applications
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. The compound has been shown to exhibit potent anti-inflammatory and antitumor activities in preclinical studies.
properties
IUPAC Name |
(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLSYQTAHIFAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


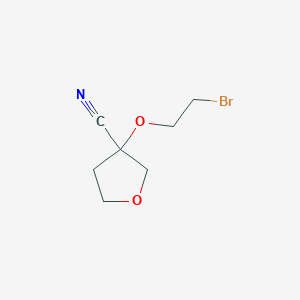
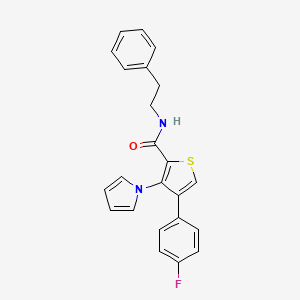

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)
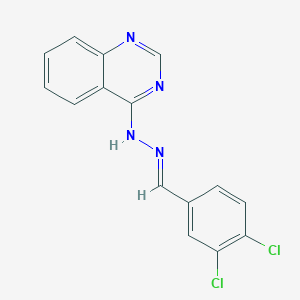
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)
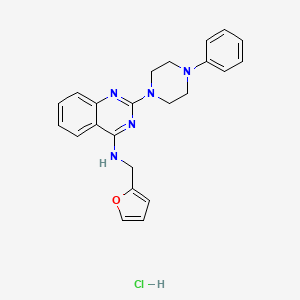
![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)
![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)

![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)
